molecular formula C11H13ClHgO5 B14305156 Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury CAS No. 118323-44-7

Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury

Cat. No.: B14305156
CAS No.: 118323-44-7
M. Wt: 461.26 g/mol
InChI Key: MCBWNCDRZUJQOD-UHFFFAOYSA-M
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Description

Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated aromatic ring with multiple methoxy and methoxycarbonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl derivatives with mercuric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired organomercury compound. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) derivatives.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and phosphines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.

Scientific Research Applications

Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and its use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including its use in antimicrobial and anticancer research.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic ring and methoxy groups may facilitate interactions with other biomolecules, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with a simpler structure, known for its neurotoxic effects.

    Phenylmercury: Similar in structure but lacks the methoxy and methoxycarbonyl substituents.

    Dimethylmercury: A highly toxic organomercury compound with two methyl groups attached to the mercury atom.

Uniqueness

Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of multiple methoxy and methoxycarbonyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

118323-44-7

Molecular Formula

C11H13ClHgO5

Molecular Weight

461.26 g/mol

IUPAC Name

chloro-(2,3,4-trimethoxy-6-methoxycarbonylphenyl)mercury

InChI

InChI=1S/C11H13O5.ClH.Hg/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3;;/h5H,1-4H3;1H;/q;;+1/p-1

InChI Key

MCBWNCDRZUJQOD-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)[Hg]Cl)OC)OC

Origin of Product

United States

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